tert-butyl N-[2-(4-bromophenoxy)ethyl]carbamate
Description
tert-Butyl N-[2-(4-bromophenoxy)ethyl]carbamate (CAS: 1593201-17-2) is a carbamate derivative featuring a tert-butyl carbamate group linked to a 4-bromophenoxyethyl chain. Its molecular formula is C₁₃H₁₈BrNO₃, with a molecular weight of 316.20 g/mol . This compound is primarily utilized as an intermediate in organic synthesis, particularly in pharmaceutical research for constructing complex molecules. The tert-butyl group enhances steric protection of the carbamate moiety, improving stability during synthetic processes .
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl N-[2-(4-bromophenoxy)ethyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BrNO3/c1-13(2,3)18-12(16)15-8-9-17-11-6-4-10(14)5-7-11/h4-7H,8-9H2,1-3H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQRSEALCCLJIHJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCOC1=CC=C(C=C1)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[2-(4-bromophenoxy)ethyl]carbamate typically involves the reaction of tert-butyl carbamate with 4-bromophenoxyethyl bromide under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: tert-Butyl N-[2-(4-bromophenoxy)ethyl]carbamate can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific examples are less common.
Common Reagents and Conditions:
Nucleophiles: such as amines or thiols for substitution reactions.
Oxidizing agents: like hydrogen peroxide for oxidation reactions.
Reducing agents: such as lithium aluminum hydride for reduction reactions.
Major Products:
- Substitution reactions typically yield derivatives where the bromine atom is replaced by another functional group.
- Oxidation and reduction reactions result in the formation of oxidized or reduced derivatives of the original compound.
Scientific Research Applications
Chemistry: tert-Butyl N-[2-(4-bromophenoxy)ethyl]carbamate is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of various pharmaceuticals and agrochemicals .
Biology and Medicine: The compound is utilized in the development of biologically active molecules. It can be used in the synthesis of potential drug candidates and bioactive compounds.
Industry: In the industrial sector, this compound is employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl N-[2-(4-bromophenoxy)ethyl]carbamate involves its interaction with specific molecular targets. The compound can act as a precursor to active pharmaceutical ingredients, where it undergoes metabolic transformations to exert its effects. The exact molecular pathways and targets depend on the specific application and the derivatives formed from the compound .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Aromatic Ring
Compounds with halogen substituents (e.g., Cl, Br, F) or different positions on the phenyl ring exhibit distinct reactivity and physicochemical properties:
Key Observations :
- Bromine’s higher molecular weight and electronegativity compared to chlorine may influence solubility and reactivity in cross-coupling reactions .
- Fluorinated derivatives (e.g., indole-based) are often explored for CNS drug development due to enhanced bioavailability .
Linker Modifications
The nature of the linker (e.g., phenoxyethyl vs. phenethyl) affects conformational flexibility and interactions with biological targets:
Key Observations :
Key Observations :
Key Observations :
- tert-Butyl carbamates exhibit superior stability compared to ethyl or vinyl carbamates, which are prone to metabolic activation into carcinogens .
- Bromine’s lipophilicity may reduce aqueous solubility compared to chlorine analogs .
Biological Activity
tert-butyl N-[2-(4-bromophenoxy)ethyl]carbamate is an organic compound with significant potential in medicinal chemistry due to its diverse biological activities. This article delves into its biological activity, including its mechanisms, applications, and comparative analysis with similar compounds.
Chemical Structure and Properties
- Chemical Formula : C₁₃H₁₈BrNO₃
- Molecular Weight : 316.20 g/mol
- Structural Features : The compound contains a tert-butyl group, a bromophenoxy moiety, and an ethyl carbamate structure, contributing to its unique reactivity and potential biological effects.
The precise mechanism of action for this compound remains largely unexplored. However, the presence of the bromophenoxy group suggests a potential for interactions with various biological targets, possibly influencing pathways related to:
- Antimicrobial Activity : The bromine atom and aromatic rings may enhance antibacterial or antifungal properties, as seen in related compounds.
- Inhibition of Enzymatic Activity : Similar carbamates have been shown to inhibit enzymes critical for microbial survival, indicating a possible pathway for this compound as well.
Biological Activities
- Antimicrobial Properties :
-
Potential Pharmaceutical Applications :
- Its structural features allow it to serve as a precursor in synthesizing other biologically active molecules, potentially leading to the development of new therapeutic agents.
- Effects on Insect Populations :
Comparative Analysis with Similar Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| tert-Butyl N-(4-bromophenyl)carbamate | Lacks the ethyl group; simpler structure | Antimicrobial activity observed |
| tert-Butyl N-(4-bromobutyl)carbamate | Different alkyl chain length | Similar antimicrobial properties |
| tert-butyl (2-(4-bromophenoxy)ethyl)(cyclopropyl)carbamate | Contains cyclopropyl moiety; unique reactivity | Diverse pharmacological properties |
Case Studies and Research Findings
- Antimicrobial Efficacy :
- Insecticidal Activity :
-
Pharmacological Potential :
- Preliminary findings suggest that carbamate derivatives exhibit low toxicity in mammals while maintaining effectiveness against target organisms, which is crucial for developing safe pharmaceutical agents.
Q & A
Q. What are the optimal reaction conditions for synthesizing tert-butyl N-[2-(4-bromophenoxy)ethyl]carbamate?
- Methodological Answer : The synthesis typically involves coupling tert-butyl carbamate intermediates with bromophenoxyethyl derivatives. A general procedure (e.g., ) uses tert-butyl (ω-bromoalkyl)carbamates as precursors, reacting them with 4-bromophenol under nucleophilic substitution conditions. Key parameters:
- Solvent : Polar aprotic solvents (e.g., DMF, THF) enhance reactivity.
- Catalyst : Bases like K₂CO₃ or NaH facilitate deprotonation of phenolic OH.
- Temperature : 50–80°C for 12–24 hours optimizes yield .
Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended. LC-MS or TLC monitors reaction progress .
Q. How should researchers characterize this compound using spectroscopic methods?
- Methodological Answer :
- NMR : H NMR confirms the tert-butyl group (singlet at δ 1.4 ppm) and aromatic protons (δ 6.8–7.5 ppm for bromophenoxy). C NMR identifies carbamate carbonyl (~155 ppm) and quaternary carbons .
- HRMS : High-resolution mass spectrometry validates molecular weight (e.g., [M+H]+ calculated for C₁₃H₁₇BrNO₃: 322.0340; observed: 322.0335) .
- IR : Stretching bands at ~1700 cm⁻¹ (C=O) and ~1250 cm⁻¹ (C-O) confirm carbamate functionality.
Advanced Research Questions
Q. How can contradictions in reaction yields between different synthesis protocols be resolved?
- Methodological Answer : Yield discrepancies often arise from variations in:
- Substrate purity : Impurities in bromophenol or tert-butyl intermediates reduce efficiency. Pre-purify starting materials via recrystallization .
- Moisture sensitivity : Carbamate formation is moisture-sensitive; use anhydrous solvents and inert atmosphere .
- Workup protocols : Incomplete extraction or column chromatography gradients may lead to product loss. Optimize solvent ratios (e.g., hexane:EtOAc from 4:1 to 1:1) .
Statistical design of experiments (DoE) can identify critical factors (e.g., temperature, stoichiometry) and interactions .
Q. What strategies are recommended for resolving the crystal structure of tert-butyl carbamate derivatives?
- Methodological Answer :
- Crystallization : Use slow evaporation in ethyl acetate/hexane mixtures to grow single crystals .
- X-ray diffraction : Employ SHELX software for structure solution and refinement. Key steps:
- Index and integrate data using SHELXD.
- Refine with SHELXL, applying anisotropic displacement parameters for non-H atoms.
- Validate hydrogen bonding (e.g., N-H···O interactions) using Mercury visualization .
- Data quality : High-resolution (<1.0 Å) data reduces thermal motion artifacts.
Q. How to design stability studies for this compound under varying experimental conditions?
- Methodological Answer :
- Thermal stability : Perform TGA/DSC to assess decomposition temperatures (e.g., onset at ~200°C for tert-butyl carbamates) .
- Hydrolytic stability : Incubate in buffered solutions (pH 1–13) at 37°C for 24–72 hours; monitor degradation via HPLC. Acidic/basic conditions cleave the carbamate bond .
- Light sensitivity : Expose to UV (254 nm) and measure photodegradation kinetics using UV-Vis spectroscopy .
Notes
- Avoid commercial sources (e.g., BenchChem) per guidelines; rely on peer-reviewed protocols .
- Advanced questions emphasize mechanistic and structural insights, while basic questions focus on synthesis and characterization.
- For conflicting data, cross-validate using multiple techniques (e.g., NMR, HRMS, XRD) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
